

An In-depth Technical Guide to the Thermodynamic and Physical Properties of Diisobutylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisobutylamine*

Cat. No.: *B089472*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutylamine (CAS No: 110-96-3), systematically known as 2-Methyl-N-(2-methylpropyl)-1-propanamine, is a secondary amine characterized by the presence of two isobutyl groups attached to a nitrogen atom.^{[1][2]} It presents as a clear, colorless liquid with a characteristic ammonia-like or fishy odor.^{[3][4][5]} This compound is a versatile chemical intermediate used in the synthesis of various products, including herbicides like butylate, corrosion inhibitors, and as a precursor to certain fertilizers.^[1] Its physical and thermodynamic properties are crucial for its application in chemical synthesis, process design, and for ensuring safe handling and storage. This guide provides a comprehensive overview of these properties, supported by detailed experimental protocols for their determination.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **diisobutylamine** are summarized below. These properties are essential for predicting its behavior in various chemical and physical processes.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₉ N	[1] [6] [7]
Molar Mass	129.24 g/mol	[3] [6]
Appearance	Clear, colorless liquid	[1] [3] [7]
Odor	Ammonia-like, amine odor	[3] [5] [8]
Density	0.74 - 0.746 g/mL (at 20-25 °C)	[1] [6] [9] [10]
Solubility in Water	Slightly soluble; 2,200 - 5,000 mg/L	[1] [3] [8] [11]
Solubility in Organic Solvents	Soluble in ethanol, ether, acetone, benzene	[3] [12]
LogP (Octanol/Water Partition Coeff.)	2.63 - 2.94	[3] [10]
Refractive Index (n ₂₀ /D)	1.407 - 1.410	[3] [13] [14]

Thermodynamic Properties

Thermodynamic data are critical for process modeling, safety analysis, and understanding the energy requirements of reactions involving **diisobutylamine**.

Property	Value	Source(s)
Boiling Point (at 760 mmHg)	137 - 139 °C (279 - 282 °F)	[1][9][11][15]
Melting Point	-77 °C (-107 °F)	[1][6][9][15]
Vapor Pressure	7.07 - 7.27 mmHg (at 25 °C)	[3][4][11][13]
Vapor Density (Air = 1)	4.46	[3][8][16]
Flash Point (Closed Cup)	29 - 30 °C (84 - 86 °F)	[3][9][15]
Autoignition Temperature	290 °C (554 °F)	[5][8][16]
Standard Enthalpy of Formation ($\Delta_f H^\ominus_{298}$)	-1.387 kJ/g	[1]
Standard Enthalpy of Combustion ($\Delta_c H^\ominus_{298}$)	14 kJ/g	[1]
Critical Temperature	307 °C	[10]
Critical Pressure	2.6 atm	[10]

Experimental Protocols

Accurate determination of physical and thermodynamic properties relies on standardized experimental procedures. The following sections detail the methodologies for measuring key properties of liquid amines like **diisobutylamine**.

Determination of Boiling Point / Distillation Range

The boiling point is determined using methods that measure the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

- Principle: Based on the standard test method ASTM D1078, a sample is distilled under controlled conditions.[12][13][16] The temperature of the vapor is monitored as the liquid is heated and vaporizes. The boiling range is recorded from the temperature at the first drop of distillate to the point where the liquid evaporates completely.[17]

- Apparatus: Distillation flask, condenser, heating element (e.g., heating mantle or sand bath), calibrated thermometer or temperature probe, and a receiving graduate.
- Procedure:
 - A measured volume of the **diisobutylamine** sample is placed in the distillation flask along with boiling chips.
 - The apparatus is assembled, ensuring all connections are secure and the thermometer bulb is correctly positioned to measure the vapor temperature.
 - The sample is heated at a controlled rate to produce a steady distillation rate of 4-5 mL per minute.[17]
 - The temperature at which the first drop of distillate falls from the condenser is recorded as the Initial Boiling Point (IBP).
 - The temperature is continuously monitored and recorded as the distillation proceeds.
 - The final temperature when the last of the liquid evaporates from the flask is also recorded.
 - The observed temperatures are corrected for barometric pressure to a standard pressure of 101.3 kPa (760 mmHg).

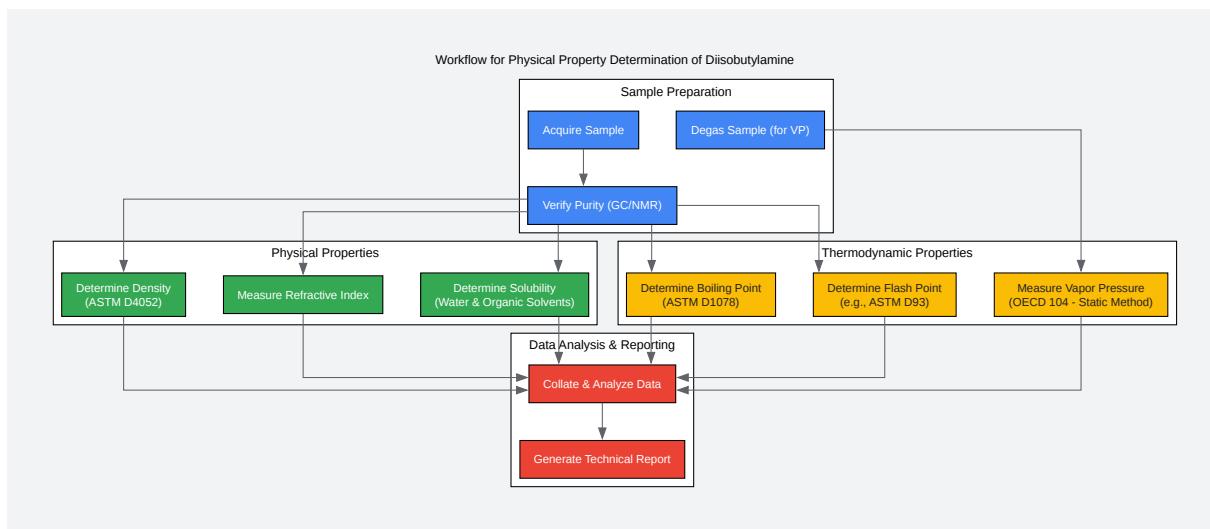
Determination of Density

Density is a fundamental property, typically measured using a digital density meter, which offers high precision.

- Principle: Following ASTM D4052, this method uses an oscillating U-tube.[3][15][18] A small volume of the liquid sample is introduced into the U-tube. The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample. This frequency is then used to calculate the density.[18]
- Apparatus: Digital Density Meter with a temperature-controlled cell, syringe for sample injection.

- Procedure:
 - The instrument is calibrated using two reference standards, typically dry air and high-purity water, at the desired test temperature (e.g., 20°C or 25°C).
 - The U-tube cell is cleaned and dried thoroughly.
 - A representative sample of **diisobutylamine** is drawn into a syringe, ensuring no air bubbles are present.
 - The sample is injected into the U-tube cell. For opaque liquids, care must be taken to ensure no bubbles are trapped inside.[8]
 - The instrument is allowed to stabilize, and the oscillation period is measured.
 - The density is automatically calculated by the instrument's software based on the calibration data. The result is typically reported in g/cm³ or g/mL.[3]

Determination of Vapor Pressure


Vapor pressure is a critical measure of a liquid's volatility and is determined under equilibrium conditions at a specified temperature.

- Principle: The OECD Test Guideline 104 describes several methods, including the static method, which is suitable for **diisobutylamine**.[1][4][19] In this method, the substance is placed in a temperature-controlled, evacuated vessel connected to a pressure measuring device. The pressure of the vapor in equilibrium with the liquid is measured at a constant temperature.[20]
- Apparatus: A vacuum-tight vessel with a heating/cooling jacket, a pressure sensor (manometer), a temperature control system, and a vacuum pump.
- Procedure:
 - A small, degassed sample of **diisobutylamine** is introduced into the vessel.
 - The vessel is sealed and evacuated to remove air.

- The temperature of the vessel is precisely controlled and allowed to equilibrate.
- The pressure inside the vessel is monitored until a stable reading is achieved, indicating that the vapor-liquid equilibrium has been reached.[20]
- The vapor pressure is recorded at this equilibrium point.
- The procedure is repeated at a minimum of two other temperatures (typically in the range of 0 to 50°C) to establish the vapor pressure curve.[1][19]

Visualizations

The following diagram illustrates a generalized workflow for the physical and thermodynamic characterization of a liquid amine sample.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 2. louis.uah.edu [louis.uah.edu]
- 3. store.astm.org [store.astm.org]
- 4. oecd.org [oecd.org]
- 5. laboratuar.com [laboratuar.com]
- 6. store.astm.org [store.astm.org]
- 7. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 9. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]
- 10. store.astm.org [store.astm.org]
- 11. environmental-expert.com [environmental-expert.com]
- 12. store.astm.org [store.astm.org]
- 13. petrolube.com [petrolube.com]
- 14. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]
- 15. ASTM D4052 - eralytics [eralytics.com]
- 16. store.astm.org [store.astm.org]
- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 18. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 19. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]
- 20. consilab.de [consilab.de]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic and Physical Properties of Diisobutylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089472#thermodynamic-and-physical-properties-of-diisobutylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com